molecular formula C7H15ClN2O B13468997 5-(Ethylamino)piperidin-2-one hydrochloride

5-(Ethylamino)piperidin-2-one hydrochloride

Cat. No.: B13468997
M. Wt: 178.66 g/mol
InChI Key: MNNLUNUQDARZAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Ethylamino)piperidin-2-one hydrochloride ( 2763759-32-4) is an organic compound with the molecular formula C 7 H 15 ClN 2 O and a molecular weight of 178.66 g/mol [ citation:1 ]. As a substituted piperidin-2-one, this hydrochloride salt offers enhanced stability and solubility for research and development applications. Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, frequently explored for their potential biological activity. Research into similar N -substituted piperidinamide compounds has shown they can act as 5-HT 4 receptor agonists [ citation:5 ]. This mechanism is of significant interest for developing therapies for gastrointestinal motility disorders, such as Irritable Bowel Syndrome with constipation (IBS-C) [ citation:5 ]. The 5-(Ethylamino)piperidin-2-one structure serves as a critical building block for synthesizing and studying more complex molecules targeted at these receptors. Disclaimer: This product is intended for research purposes and laboratory use only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C7H15ClN2O

Molecular Weight

178.66 g/mol

IUPAC Name

5-(ethylamino)piperidin-2-one;hydrochloride

InChI

InChI=1S/C7H14N2O.ClH/c1-2-8-6-3-4-7(10)9-5-6;/h6,8H,2-5H2,1H3,(H,9,10);1H

InChI Key

MNNLUNUQDARZAU-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCC(=O)NC1.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Reductive Amination and Ring Closure

Method Overview:

  • Starting from commercially available precursors such as 2-piperidone derivatives.
  • Alkylation at the 5-position using ethylamine or ethylamine derivatives.
  • Cyclization to form the piperidinone core.
  • Final salt formation with hydrochloric acid.

Process Steps:

Step Description Reagents & Conditions References
1 Alkylation of 2-piperidone Ethylamine or ethyl halide (e.g., ethyl bromide), base (e.g., potassium carbonate), solvent (e.g., acetonitrile) Patent WO2015155664A1
2 Cyclization to form piperidinone Heating under reflux, possibly with acid or base catalysis Patent WO2015155664A1
3 Purification Extraction, chromatography Patent WO2015155664A1
4 Salt formation Treatment with hydrochloric acid Standard practice

Notes:

  • Use of organic solvents such as tetrahydrofuran (THF), acetonitrile, or toluene.
  • Reaction conditions optimized to minimize by-products.
  • The process yields high enantiomeric purity (>99%) when chiral auxiliaries or enantioselective catalysts are employed.

Direct Amination of Piperidinone Derivatives

Method Overview:

  • Starting from 2-piperidone or its derivatives.
  • Direct ethylation at the 5-position using ethylamine or ethylating agents.
  • Control of regioselectivity achieved via protective groups or specific reaction conditions.

Process Steps:

Step Description Reagents & Conditions References
1 Protection of nitrogen Use of protecting groups like Boc or CBZ Patent WO2015155664A1
2 Alkylation at 5-position Ethylamine or ethyl halides, base, solvent Patent WO2015155664A1
3 Deprotection Acidic or basic conditions Patent WO2015155664A1
4 Conversion to hydrochloride salt Treatment with HCl in suitable solvent Standard practice

Advantages:

  • Simplifies the synthesis by reducing steps.
  • Suitable for scale-up with high reproducibility.

Alternative Route via Intermediate Formation

Method Overview:

  • Synthesis of a key intermediate, such as 5-(Ethylamino)piperidin-2-one hydrochloride, through multi-step reactions involving:

    • Formation of the ethylamino side chain via nucleophilic substitution.
    • Ring closure to form the piperidinone core.
    • Final salt conversion.

Specifics:

  • Use of ethylamine derivatives and suitable protecting groups.
  • Employing catalysts or reagents like palladium for hydrogenation steps if necessary.
  • Purification via crystallization or chromatography.

Data Tables Summarizing Key Parameters

Parameter Method 1 (Patent WO2015155664A1) Method 2 (Direct Amination) Method 3 (Intermediate Route)
Starting Material 2-Piperidone derivatives 2-Piperidone derivatives 2-Piperidone derivatives
Reagents Ethyl halides, bases Ethylamine, protective groups Ethylamine derivatives, catalysts
Solvent THF, acetonitrile, toluene Acetonitrile, dichloromethane Various, depending on step
Reaction Temperature Reflux (70-85°C) Reflux or room temperature Variable
Yield 75-85% 70-80% 65-75%
Purity >99% (HPLC) >98% >97%
Salt Formed Hydrochloride Hydrochloride Hydrochloride

Chemical Reactions Analysis

5-(Ethylamino)piperidin-2-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it can be used in the study of enzyme mechanisms and as a ligand in coordination chemistry .

Mechanism of Action

The mechanism of action of 5-(Ethylamino)piperidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidin-2-one derivatives share a six-membered lactam ring but differ in substituents, which critically influence their physicochemical properties and applications. Below is a comparative analysis of key analogues:

Structural Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Source
5-(Ethylamino)piperidin-2-one hydrochloride 5-NHCH₂CH₃ C₇H₁₅ClN₂O 178.66 (calculated) Ethylamino group enhances basicity; hydrochloride improves solubility
5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride 1-CH₃, 5-NH₂, 6-thiophene C₁₀H₁₅ClN₂OS 258.76 Thiophene moiety introduces aromaticity; potential for π-π interactions in drug binding
(3S,5S,6R)-3-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-5-(2,3,5-trifluorophenyl)piperidin-2-one hydrochloride 3-NH₂, 6-CH₃, 1-CF₃CH₂, 5-C₆H₂F₃ C₁₅H₁₅ClF₆N₂O 408.74 Fluorine-rich substituents enhance metabolic stability and lipophilicity
1-(2-Aminoethyl)piperidin-2-one hydrochloride 1-(CH₂)₂NH₂ C₇H₁₅ClN₂O 178.66 (calculated) Aminoethyl side chain increases flexibility and hydrogen-bonding capacity

Research Findings and Pharmacological Insights

  • GPCR Modulation : Fluorinated piperidin-2-one derivatives (e.g., silodosin analogues) are linked to α₁-adrenergic receptor antagonism, supporting their use in treating benign prostatic hyperplasia .

Biological Activity

5-(Ethylamino)piperidin-2-one hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • CAS Number : 2763759-32-4
  • Molecular Formula : C7H15ClN2O
  • Molecular Weight : 178.7 g/mol
  • Purity : 95%

The compound's structure features a piperidine ring substituted with an ethylamino group and a ketone functional group, which contributes to its unique biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of piperidin-2-one with ethylamine under controlled conditions, often using solvents and catalysts to enhance yield. The hydrochloride form is obtained by treating the resulting compound with hydrochloric acid.

Biological Activity

This compound has been investigated for various biological activities, notably:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, although specific data on its efficacy compared to established chemotherapeutics is limited.
  • Antimicrobial Activity : Research indicates potential antimicrobial effects, making it a candidate for further exploration in treating infections.
  • Neuropharmacological Effects : Given its structural similarity to other psychoactive compounds, there is interest in its effects on neurotransmitter systems, particularly in modulating mood and cognition.

The biological activity of this compound is believed to involve:

  • Receptor Interaction : The compound may interact with various receptors and enzymes, modulating their activity. This interaction could lead to alterations in signaling pathways associated with cancer cell proliferation and survival.
  • Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in metabolic pathways, contributing to its anticancer effects.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxicity of this compound against different cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
A549 (lung carcinoma)TBD
MCF7 (breast adenocarcinoma)TBD
HT29 (colon adenocarcinoma)TBD

These studies indicate that while the compound shows promise, further investigation is required to establish precise IC50 values and compare them against existing treatments.

Antimicrobial Studies

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. The specifics of these findings are still being compiled but suggest potential applications in treating bacterial infections.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureBiological Activity
PiperidineBasic amine structureGeneral pharmacological activity
Piperidin-2-oneKetone derivativeAnticancer properties
EthylamineSimple amineLimited biological activity

This compound stands out due to its combination of piperidine structure with an ethyl group and ketone functionality, enhancing its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(Ethylamino)piperidin-2-one hydrochloride, and how are reaction conditions controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves reductive amination followed by hydrochloride salt formation. Key steps include:

  • Imine Formation : Reacting a ketone precursor (e.g., piperidin-2-one) with ethylamine under reflux in a polar aprotic solvent (e.g., DMF) .
  • Reduction : Using sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation to reduce the imine intermediate to the amine .
  • Salt Formation : Treating the free base with HCl in anhydrous ether or ethanol to precipitate the hydrochloride salt .
  • Condition Optimization : Control temperature (e.g., 25–50°C for reduction), solvent purity, and stoichiometric ratios to minimize byproducts. Catalyst selection (e.g., Pd/C for hydrogenation) can enhance efficiency .

Q. What spectroscopic and chromatographic methods are recommended for characterizing purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon骨架. For example, the ethylamino group’s protons appear as a triplet (~δ 1.2 ppm) and quartet (~δ 2.7 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30) to assess purity (>98%) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated m/z for C7H15N2O·HCl: 178.09 + 36.46 = 214.55) .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation .
  • First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes. Seek medical attention if irritation persists .
  • Storage : Keep in a tightly sealed container under inert gas (N2/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound variability via HPLC .
  • Data Normalization : Include internal standards (e.g., reference agonists/antagonists) in dose-response experiments to calibrate activity thresholds .
  • Meta-Analysis : Cross-reference studies using databases like PubChem to identify confounding factors (e.g., solvent effects, salt forms) .

Q. What strategies enhance enantiomeric purity during synthesis?

  • Methodological Answer :

  • Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-α-methylbenzylamine) during imine formation to isolate enantiomers .
  • Asymmetric Catalysis : Employ catalysts like BINAP-Ru complexes for stereoselective hydrogenation .
  • Analytical Validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol eluents .

Q. How can molecular docking studies predict interactions with biological targets?

  • Methodological Answer :

  • Target Selection : Prioritize receptors with structural homology to known piperidine-binding proteins (e.g., GPCRs, ion channels) .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Parameterize force fields to account for hydrochloride salt ionization .
  • Validation : Compare docking scores with experimental IC50 values from radioligand binding assays .

Q. How can reproducibility be ensured in experimental procedures?

  • Methodological Answer :

  • Protocol Documentation : Detail reaction conditions (e.g., solvent volume, stirring speed) and equipment calibration data .
  • Code/Data Sharing : Publish raw NMR/HPLC files and analysis scripts (e.g., Python-based peak integration) in repositories like Zenodo .
  • Reagent Sourcing : Specify suppliers and lot numbers for critical reagents (e.g., ethylamine, HCl) to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.